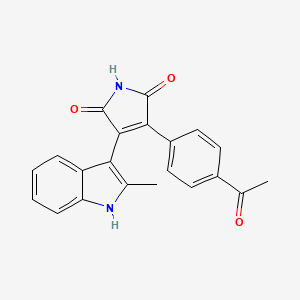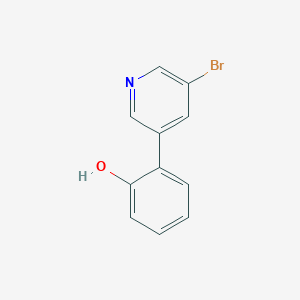
2-(5-Bromopyridin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-pyridinyl)phenol is an organic compound with the molecular formula C11H8BrNO It is a brominated derivative of pyridinyl phenol, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a hydroxyl group at the phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-3-pyridinyl)phenol typically involves the bromination of 3-pyridinyl phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 5-position of the pyridine ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of 2-(5-Bromo-3-pyridinyl)phenol may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-3-pyridinyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-3-pyridinyl)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-pyridinyl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
2-(3-Pyridinyl)phenol: Lacks the bromine atom, leading to different reactivity and properties.
5-Bromo-2-hydroxybenzaldehyde: Similar brominated phenol structure but with an aldehyde group instead of a pyridine ring.
3-Bromo-2-hydroxybenzoic acid: Contains a carboxylic acid group, leading to different chemical behavior.
Uniqueness: 2-(5-Bromo-3-pyridinyl)phenol is unique due to the specific positioning of the bromine atom and the combination of the pyridine and phenol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H8BrNO |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)phenol |
InChI |
InChI=1S/C11H8BrNO/c12-9-5-8(6-13-7-9)10-3-1-2-4-11(10)14/h1-7,14H |
InChI Key |
IQQUKLPAMPWCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


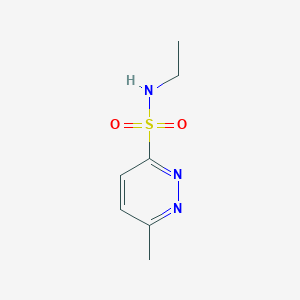
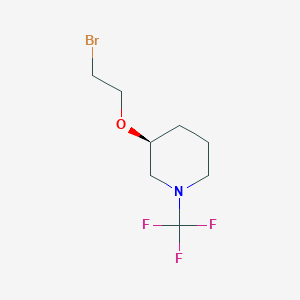
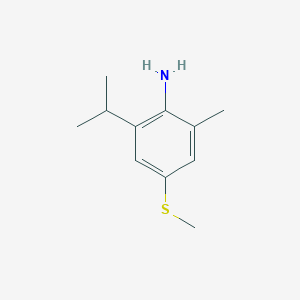
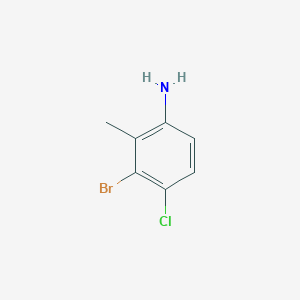
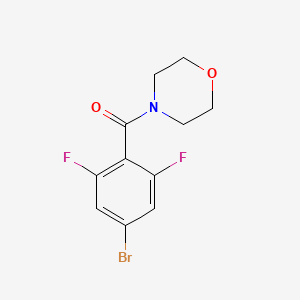
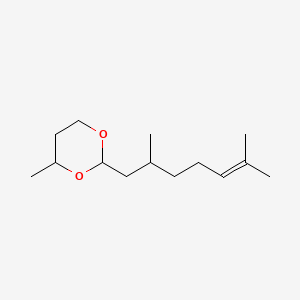
![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)
![Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-](/img/structure/B13967741.png)
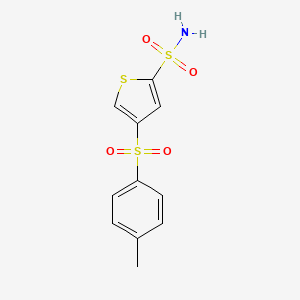
![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)

